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molecular formula C8H7NO5 B122804 5-Methoxy-2-nitrobenzoic acid CAS No. 1882-69-5

5-Methoxy-2-nitrobenzoic acid

Cat. No. B122804
M. Wt: 197.14 g/mol
InChI Key: URADKXVAIGMTEG-UHFFFAOYSA-N
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Patent
US08524907B2

Procedure details

5-Methoxy-2-nitrobenzoic acid (A) (25.0 kg, 1.0 eq.), 2-amino-5-chloropyridine (B) (16.3 kg, 1.0 eq.), and acetonitrile (87.5 kg, 3.5 parts) were charged to a 380 L GLMS reactor. The reaction mixture was adjusted to 22° C. (19-25° C.) and anhydrous pyridine (30.0 kg, 3.0 eq.) was added. The pump and lines were rinsed forward with acetonitrile (22.5 kg, 0.9 parts), and the reactor contents were adjusted to a temperature of 19-22° C. Phosphorous oxychloride (23.3 kg, 1.20 eq.) was charged to the contents of the reactor via a metering pump, while maintaining a temperature of 25° C. (22-28° C.). The metering pump and lines were rinsed forward with acetonitrile (12.5 kg, 0.5 parts), while keeping the temperature at 25° C. (22-28° C.). The reaction mixture normally turned from a slurry to a clear solution after the addition of about ⅓ of the POCl3. At the end of the addition, it became turbid. After complete addition, the reaction mixture was agitated at 25° C. (22-28° C.) for ca. 1 hr, at which time HPLC analysis confirmed reaction completion. The solution was cooled to 15° C. (12-18° C.) and drinking water (156.3 kg, 6.25 parts) was charged slowly while keeping reaction temperature of between 12 and 30° C. The reaction mixture was then adjusted to 22° C. (19-25° C.) and agitated for ca. 5 hrs until exotherm ceased. Formation of a slurry was visually confirmed and the contents of the reactor were filtered onto a pressure nutsche fitted with a filter cloth. The reactor, pump, and lines were washed forward onto the pressure nutsche with two portions of drinking water (62.5 kg, 2.5 parts each). The filtrate had a pH value of 7. The product (41.8 kg) was dried under vacuum with a maximum temperature of water bath (to heat dryer jacket) of 50° C. After ca. 12 hrs, in-process LOD analysis indicated a solvent content of 0.72%. The dry product (C) was discharged (34.4 kg) with 88.2% yield and 99.1% purity by HPLC.
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
16.3 kg
Type
reactant
Reaction Step One
Quantity
87.5 kg
Type
solvent
Reaction Step One
Quantity
30 kg
Type
reactant
Reaction Step Two
Quantity
23.3 kg
Type
reactant
Reaction Step Three
Name
Quantity
156.3 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)[C:8]([OH:10])=O.[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][N:17]=1.N1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>O.C(#N)C>[N+:12]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([NH:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][N:17]=1)=[O:10])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
25 kg
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
16.3 kg
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
87.5 kg
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
30 kg
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
23.3 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
156.3 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 3) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was agitated at 25° C. (22-28° C.) for ca. 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 22° C.
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The pump and lines were rinsed forward with acetonitrile (22.5 kg, 0.9 parts)
CUSTOM
Type
CUSTOM
Details
were adjusted to a temperature of 19-22° C
WASH
Type
WASH
Details
The metering pump and lines were rinsed forward with acetonitrile (12.5 kg, 0.5 parts)
CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
(22-28° C.)
ADDITION
Type
ADDITION
Details
after the addition of about ⅓ of the POCl3
ADDITION
Type
ADDITION
Details
At the end of the addition, it
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 15° C. (12-18° C.)
ADDITION
Type
ADDITION
Details
was charged slowly
CUSTOM
Type
CUSTOM
Details
reaction temperature of between 12 and 30° C
CUSTOM
Type
CUSTOM
Details
was then adjusted to 22° C.
CUSTOM
Type
CUSTOM
Details
(19-25° C.)
STIRRING
Type
STIRRING
Details
agitated for ca. 5 hrs
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the contents of the reactor were filtered onto a pressure nutsche
CUSTOM
Type
CUSTOM
Details
fitted with a filter cloth
WASH
Type
WASH
Details
The reactor, pump, and lines were washed forward onto the pressure nutsche with two portions of drinking water (62.5 kg, 2.5 parts each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product (41.8 kg) was dried under vacuum with a maximum temperature of water bath
TEMPERATURE
Type
TEMPERATURE
Details
(to heat dryer jacket) of 50° C
WAIT
Type
WAIT
Details
After ca. 12 hrs
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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